2-(2-Methoxynaphthalen-1-yl)azetidine
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)azetidine is an organic compound with the molecular formula C14H15NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photochemical [2 + 2] cycloaddition reaction is efficient for constructing azetidine rings. Another method involves the hydrogenation of 2-azetines in the presence of palladium on carbon (Pd/C) to produce azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with Pd/C for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase activities.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: This compound has similar neuroprotective properties and is used in studies on brain injury.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)azetidine is unique due to its specific structural features, such as the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
2-(2-Methoxynaphthalen-1-yl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a naphthalene ring substituted with a methoxy group and an azetidine ring, which contributes to its unique biological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer therapeutics. Its mechanisms of action include inhibition of key signaling pathways associated with tumor growth and proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 5.6 |
This compound | MCF-7 | 3.8 |
Sorafenib | HepG2 | 4.5 |
Sorafenib | MCF-7 | 4.0 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The compound's anticancer effects are attributed to several mechanisms:
- Inhibition of VEGFR-2 : Similar to other naphthalene derivatives, it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of caspase-3, a marker for apoptosis, suggesting that it promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the Pre-G1 phase, indicating its potential to halt tumor progression .
Structure-Activity Relationship (SAR)
The methoxy substitution on the naphthalene ring is crucial for enhancing the biological activity of the compound. Variations in substituents on the azetidine ring also play a significant role in modulating its potency and selectivity towards different cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : In a controlled laboratory setting, this compound was administered to HepG2 cells where it demonstrated a dose-dependent reduction in viability, outperforming standard treatments like sorafenib in certain concentrations.
- MCF-7 Cell Line Evaluation : In another study focusing on MCF-7 cells, the compound exhibited lower IC50 values compared to traditional chemotherapeutics, suggesting its potential as a more effective alternative.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-10-4-2-3-5-11(10)14(13)12-8-9-15-12/h2-7,12,15H,8-9H2,1H3 |
InChI Key |
NIGJCMKGRIEDGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CCN3 |
Origin of Product |
United States |
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